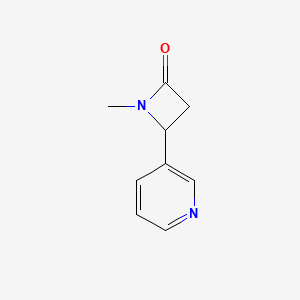

1-Methyl-4-(pyridin-3-yl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-methyl-4-pyridin-3-ylazetidin-2-one |

InChI |

InChI=1S/C9H10N2O/c1-11-8(5-9(11)12)7-3-2-4-10-6-7/h2-4,6,8H,5H2,1H3 |

InChI Key |

CDNDVTGALBNSLW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CC1=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One and Its Structural Analogs

Retrosynthetic Analysis and Strategic Precursors for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one Synthesis

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common and direct approach involves the formation of the four-membered ring through a [2+2] cycloaddition reaction. This leads to two primary strategic precursors: an imine and a ketene (B1206846).

Specifically, the target molecule can be disconnected at the N1-C2 and C3-C4 bonds, which points to a convergent synthesis from two key building blocks:

Imine Precursor: An imine derived from 3-pyridinecarboxaldehyde (B140518) and methylamine (B109427). This component provides the N1-methyl and C4-(pyridin-3-yl) substituents.

Ketene Precursor: A ketene, which can be generated in situ from a suitable carboxylic acid derivative, such as an acyl chloride. For the synthesis of the parent 4-(pyridin-3-yl)azetidin-2-one (B8552952), a simple ketene can be used, while for more complex analogs, substituted ketenes would be employed.

Alternatively, a disconnection at the N1-C4 and C2-C3 bonds might suggest other cycloaddition strategies, though the ketene-imine approach is the most established for this class of compounds. Another retrosynthetic strategy involves the derivatization of a pre-formed azetidinone core, where the pyridin-3-yl group is introduced at the C4 position or the methyl group is added to the N1 position in a later synthetic step.

| Target Molecule | Retrosynthetic Disconnection | Key Precursors |

| This compound | [2+2] Cycloaddition | N-(pyridin-3-ylmethylene)methanamine and a ketene precursor (e.g., acetyl chloride) |

| This compound | N-Alkylation | 4-(pyridin-3-yl)azetidin-2-one and a methylating agent (e.g., methyl iodide) |

Cycloaddition Approaches to the Azetidinone Ring Formation

The formation of the azetidinone ring is most efficiently achieved through [2+2] cycloaddition reactions. Among these, the Staudinger ketene-imine cycloaddition is the most prominent and widely utilized method.

The Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, involves the reaction of a ketene with an imine to form a β-lactam. bohrium.com This reaction is a powerful tool for the synthesis of a wide variety of substituted azetidin-2-ones. nih.gov

For the synthesis of this compound, the reaction would proceed between an N-methyl imine of 3-pyridinecarboxaldehyde and a ketene, typically generated in situ. The imine, N-(pyridin-3-ylmethylene)methanamine, can be readily prepared by the condensation of 3-pyridinecarboxaldehyde and methylamine. The ketene is often generated from an acyl chloride, such as acetyl chloride, in the presence of a tertiary amine base like triethylamine. nih.gov

The mechanism of the Staudinger cycloaddition is believed to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. bohrium.com Subsequent ring closure of this intermediate yields the azetidinone ring. The stereochemical outcome of the reaction can be influenced by the nature of the substituents on both the ketene and the imine.

| Reactant 1 (Imine) | Reactant 2 (Ketene Precursor) | Base | Product |

| N-(pyridin-3-ylmethylene)methanamine | Acetyl chloride | Triethylamine | This compound |

While the Staudinger reaction is the most common method, other [2+2] cycloaddition strategies can also be employed for the synthesis of the azetidinone ring. One such alternative is the reaction of an isocyanate with an alkene. However, this approach is generally less common for the synthesis of 4-aryl substituted azetidinones and often requires specific activation of the alkene or isocyanate.

Another variation is the Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne to produce a β-lactam. For the synthesis of this compound, this would require a nitrone derived from methylamine and an alkyne bearing a pyridin-3-yl group.

Derivatization Strategies from Pre-formed Azetidinone Cores to Access this compound

An alternative synthetic route to this compound involves the modification of a pre-existing azetidinone ring. This approach can be advantageous if a suitable azetidinone precursor is readily available.

One such strategy is the N-methylation of 4-(pyridin-3-yl)azetidin-2-one. The parent azetidinone can be synthesized via a Staudinger reaction between the imine of 3-pyridinecarboxaldehyde and a suitable ketene precursor where the imine nitrogen is unprotected or carries a readily cleavable protecting group. Subsequent N-methylation can be achieved using various methylating agents. eurekaselect.com Common reagents for N-methylation include methyl iodide, dimethyl sulfate, and dimethyl carbonate. researchgate.netresearchgate.net The choice of base and solvent is crucial to ensure selective N-methylation over potential O-alkylation of the amide oxygen. scientificupdate.com For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common practice for the deprotonation of the amide nitrogen, followed by the addition of the methylating agent. mdpi.com

| Starting Material | Reagent | Conditions | Product |

| 4-(pyridin-3-yl)azetidin-2-one | Methyl iodide | NaH, THF | This compound |

| 4-(pyridin-3-yl)azetidin-2-one | Dimethyl sulfate | K2CO3, Acetone | This compound |

| 4-(pyridin-3-yl)azetidin-2-one | Dimethyl carbonate | TMEDA (catalyst) | This compound |

Asymmetric Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure β-lactams is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed for the asymmetric synthesis of azetidinones, which can be broadly categorized into the use of chiral auxiliaries and catalytic asymmetric approaches.

Chiral Auxiliaries: A widely used method for asymmetric induction is the temporary incorporation of a chiral auxiliary into one of the reactants. wikipedia.org In the context of the Staudinger reaction, a chiral auxiliary can be attached to either the imine or the ketene precursor. For example, an imine can be prepared from a chiral amine, which then directs the stereochemical outcome of the cycloaddition. After the formation of the β-lactam ring, the chiral auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including the synthesis of β-lactams. researchgate.netresearchgate.netcolab.ws

Catalytic Asymmetric Approaches: In recent years, significant progress has been made in the development of catalytic asymmetric methods for β-lactam synthesis. acs.org These methods offer a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral Lewis acids or organocatalysts can be used to catalyze the Staudinger ketene-imine cycloaddition enantioselectively. These catalysts can activate the imine or the ketene and create a chiral environment that favors the formation of one enantiomer of the product over the other.

| Asymmetric Strategy | Description | Key Components |

| Chiral Auxiliary | A chiral molecule is temporarily attached to a reactant to control the stereochemistry of the reaction. It is removed in a subsequent step. | Evans oxazolidinones, pseudoephedrine, etc. wikipedia.orgresearchgate.net |

| Catalytic Asymmetric | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral Lewis acids, chiral organocatalysts. acs.org |

Resolution Techniques for Stereoisomers of this compound

The C4 position of this compound is a stereocenter. Consequently, non-stereoselective synthetic routes will produce a racemic mixture of two enantiomers: (R)-1-methyl-4-(pyridin-3-yl)azetidin-2-one and (S)-1-methyl-4-(pyridin-3-yl)azetidin-2-one. As the biological activity of chiral molecules often resides in a single enantiomer, the separation of these stereoisomers—a process known as chiral resolution—is critical. Several techniques can be applied to resolve the enantiomers of this compound.

Classical Resolution via Diastereomeric Salt Formation This is the most traditional method for resolving racemates. wikipedia.orgchemeurope.com It involves reacting the racemic azetidinone, if it possesses an acidic or basic functional group, or a suitable precursor, with a chiral resolving agent. For instance, if a precursor carboxylic acid is used, it can be reacted with a chiral amine like brucine (B1667951) or (+)-cinchotoxine to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, most notably solubility, which allows one to be selectively crystallized from a suitable solvent system. wikipedia.org After separation, the chiral auxiliary is removed, yielding the pure enantiomer.

Enzymatic Kinetic Resolution Enzymatic methods offer high selectivity under mild conditions. Kinetic resolution relies on an enzyme, typically a lipase (B570770) or protease, that selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much higher rate than the other. researchgate.netnih.gov For example, a precursor to this compound, such as a 4-(pyridin-3-yl)azetidin-2-one with a hydrolyzable group, could be subjected to lipase-catalyzed hydrolysis. One enantiomer would be converted to a new product while the other remains unreacted, allowing for their separation. Pseudomonas fluorescens lipase has been shown to be effective in the kinetic resolution of 4-acetoxy-azetidin-2-one. researchgate.net This approach is highly efficient, often yielding products with excellent enantiomeric excess. researchgate.net

Chiral Chromatography High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. pensoft.netnih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are particularly effective for a broad range of compounds, including alkaloids containing pyridine (B92270) rings. pensoft.netnih.govresearchgate.net The racemic mixture of this compound would be passed through the column, and the two enantiomers would elute at different times, allowing for their collection as separate, enantiomerically pure fractions.

Table 1: Hypothetical Chiral HPLC Resolution Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. atiner.grnih.gov The synthesis of this compound can be designed or modified to align with these principles.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on reducing or eliminating these solvents.

Solvent-Free Synthesis: The Staudinger [2+2] cycloaddition, a primary method for forming the β-lactam ring, can be adapted to solvent-free conditions. mdpi.comnih.gov This often involves microwave irradiation, which can accelerate the reaction, reduce reaction times, and improve yields. encyclopedia.pubaip.org The reaction between an appropriate ketene (or ketene precursor) and the imine N-methyl-1-(pyridin-3-yl)methanimine could be performed by mixing the neat reactants, potentially with a solid support like silica, and irradiating them in a microwave reactor. nih.govencyclopedia.pub

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants often have low solubility in water, techniques such as using surfactants or co-solvents can facilitate reactions. Syntheses of azetidinone analogs have been successfully developed using sonication in aqueous media or by employing molecular sieves, which avoids the need for azeotropic distillation with toxic solvents like benzene. researchgate.netamanote.com

Green synthesis emphasizes atom economy—maximizing the incorporation of atoms from the starting materials into the final product. nih.gov Catalytic methods are central to achieving this goal.

Atom Economy: The Staudinger cycloaddition is inherently atom-economical, as it involves the direct addition of the ketene and imine components to form the azetidin-2-one (B1220530) ring with no byproducts. mdpi.comrsc.org

Catalytic Approaches: The use of catalysts, rather than stoichiometric reagents, reduces waste and can enhance reaction rates and selectivity. For the synthesis of β-lactams, various catalytic systems have been developed. Lewis acids like Scandium(III) triflate can catalyze the condensation between imines and silyl (B83357) ketene thioacetals under solvent-free conditions. nih.gov Organocatalysts, such as cinchona alkaloids (e.g., benzoylquinine), have been employed to achieve asymmetric synthesis of β-lactams, directly producing an enantiomerically enriched product and reducing the need for downstream resolution. nih.govillinois.edu Transition-metal catalysts based on copper or rhodium have also been utilized for intramolecular C-H amidation to form the β-lactam ring, representing an alternative and highly efficient synthetic strategy. organic-chemistry.orgthieme-connect.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Azetidin-2-ones

| Parameter | Traditional Approach (e.g., Staudinger) | Green Approach |

|---|---|---|

| Solvent | Chlorinated solvents (CH₂Cl₂), Benzene | Water, Ethanol, or Solvent-free |

| Base | Stoichiometric triethylamine | Catalytic base or solid-supported catalyst |

| Energy Source | Conventional heating (reflux) for hours | Microwave or sonication for minutes |

| Waste Generation | Triethylammonium salt, solvent waste | Minimal, recyclable catalyst, less solvent waste |

Flow Chemistry and Continuous Synthesis Paradigms for this compound

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved reproducibility, and easier scalability. uniba.itnih.gov The synthesis of azetidine (B1206935) and azetidinone cores is well-suited to this technology.

A continuous flow synthesis of this compound could be designed based on the Staudinger reaction. In a typical setup, two separate streams—one containing a ketene precursor (e.g., an acyl chloride and a non-nucleophilic base) and the other containing the imine (N-methyl-1-(pyridin-3-yl)methanimine)—would be pumped into a T-mixer. uniba.itresearchgate.net From the mixer, the combined stream would enter a heated or cooled microreactor coil where the [2+2] cycloaddition occurs within a short residence time (seconds to minutes). The output stream containing the product could then be directed to in-line purification modules or collected for workup. This approach allows for the safe handling of highly reactive intermediates like ketenes and enables rapid optimization of reaction conditions. uniba.it

Parallel Synthesis and Combinatorial Library Generation of this compound Derivatives

Parallel synthesis and combinatorial chemistry are powerful tools in drug discovery for rapidly generating large numbers of structurally related compounds (libraries) for biological screening. uniroma1.itnih.gov The azetidin-2-one scaffold is an excellent template for library generation due to the multiple points of diversity that can be readily introduced.

Starting from the core structure of this compound, a combinatorial library can be designed by systematically varying the substituents at different positions of the ring.

Diversity at C4: The substituent at the C4 position is derived from an aldehyde or ketone used to form the initial imine. By using a collection of different pyridine- and other heteroaryl-aldehydes in a parallel synthesis array, a library of C4-substituted analogs can be created.

Diversity at N1: The N1 substituent comes from the amine used to form the imine. While the target compound has a methyl group, a library could be built using various primary amines (e.g., alkyl, benzyl, aryl amines).

Diversity at C3: The substituents at the C3 position are introduced via the ketene component. Using a range of substituted acetyl chlorides (e.g., phenoxyacetyl chloride, acetoxyacetyl chloride) as ketene precursors would generate a library with diverse functionalities at C3. encyclopedia.pub

This approach allows for the efficient exploration of the chemical space around the parent compound, which can be crucial for identifying derivatives with improved properties. nih.gov

Table 3: Example of a Combinatorial Library Design Based on the Azetidin-2-one Scaffold

| Scaffold Position | Building Block (R Group) | Example Substituents |

|---|---|---|

| N1 (from Amine) | R¹ | -CH₃, -CH₂CH₃, -CH₂Ph |

| C4 (from Aldehyde) | R² | pyridin-3-yl, pyridin-4-yl, pyrimidin-5-yl |

| C3 (from Acyl Chloride) | R³ | -H, -OPh, -OAc |

Chemical Reactivity and Derivatization Studies of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Reactions Pertaining to the Azetidinone Ring System of 1-Methyl-4-(pyridin-3-yl)azetidin-2-one

The β-lactam ring is characterized by significant ring strain, which makes the amide bond within it highly susceptible to cleavage by nucleophiles. This reactivity is the cornerstone of the biological activity of β-lactam antibiotics, which act by acylating bacterial transpeptidase enzymes. globalresearchonline.netnih.gov

The most fundamental reaction of the azetidinone ring is its opening via nucleophilic attack at the carbonyl carbon. This process relieves the inherent ring strain. globalresearchonline.net The amide bond of the β-lactam is hydrolyzed by β-lactamase enzymes, which is a primary mechanism of bacterial resistance. nih.gov

Hydrolysis: In the presence of acid or base, the β-lactam ring is expected to undergo hydrolysis to yield the corresponding β-amino acid, N-methyl-3-amino-3-(pyridin-3-yl)propanoic acid. The rate of this reaction is influenced by pH and temperature.

Aminolysis and Alcoholysis: Reaction with amines or alcohols would lead to the formation of the corresponding amides or esters of N-methyl-3-amino-3-(pyridin-3-yl)propanoic acid.

The table below illustrates the expected products from controlled ring-opening reactions.

| Nucleophile | Reagent Example | Expected Product |

| Water | H₂O / H⁺ or OH⁻ | N-methyl-3-amino-3-(pyridin-3-yl)propanoic acid |

| Amine | R-NH₂ | N¹,N³-disubstituted-3-amino-3-(pyridin-3-yl)propanamide |

| Alcohol | R-OH / H⁺ | Alkyl N-methyl-3-amino-3-(pyridin-3-yl)propanoate |

While less common than ring-opening, transformations that alter the size of the azetidinone ring are known in β-lactam chemistry. These reactions often require specific reagents or photochemical conditions. For instance, photochemical reactions have been shown to induce ring contraction in certain heterocyclic systems. nih.gov Ring expansion methodologies have also been developed for other nitrogen-containing heterocycles, often involving multi-step sequences. nih.gov Specific studies on this compound are not available, but such transformations represent a potential avenue for creating novel molecular scaffolds.

Functionalization and Modification of the Pyridin-3-yl Moiety in this compound

The pyridin-3-yl group can undergo functionalization common to pyridine (B92270) chemistry. As an electron-deficient aromatic ring, it is generally resistant to electrophilic aromatic substitution unless activated. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This modification can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Electrophilic Substitution: Direct electrophilic substitution (e.g., nitration, halogenation) on the pyridine ring is challenging due to its electron-deficient nature. researchgate.net Reactions, if they occur, would likely require harsh conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution is generally difficult on pyridine unless a good leaving group is present at the 2- or 4-position. For the 3-substituted pyridine moiety, such reactions are not typically favored.

The table below outlines potential modifications of the pyridin-3-yl group.

| Reaction Type | Reagent Example | Potential Product |

| N-Oxidation | m-CPBA | 1-Methyl-4-(1-oxo-pyridin-1-ium-3-yl)azetidin-2-one |

| Halogenation | Br₂ / FeBr₃ | Bromo-substituted pyridinyl derivative (requires harsh conditions) |

Chemical Transformations at the N1-Methyl Position of this compound

The N1-methyl group is generally unreactive. However, transformations involving this position are conceivable, primarily through demethylation to the corresponding N-H β-lactam. This transformation can be challenging and may require specific reagents known for N-demethylation. The resulting N-unsubstituted β-lactam could then be subjected to various N-alkylation or N-acylation reactions to introduce different substituents at the nitrogen atom, allowing for the synthesis of a library of analogues.

Stereoselective Transformations and Epimerization Studies of this compound

The C4 carbon of the azetidinone ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers.

Stereoselective Synthesis: The synthesis of β-lactams can be controlled to favor one stereoisomer over another. The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a common method where stereoselectivity can be influenced by reaction conditions, solvents, and the nature of the substituents. mdpi.comniscpr.res.in For example, the choice of base and solvent polarity can affect the ratio of cis and trans isomers in certain β-lactam syntheses.

Epimerization: The proton at the C4 position is adjacent to a carbonyl group, making it potentially acidic. Under basic conditions, this proton could be abstracted to form an enolate intermediate. Reprotonation of this intermediate can lead to epimerization, converting one enantiomer into the other or creating a racemic mixture. Studies on related β-lactams have shown that epimerization can be achieved using mild bases like potassium carbonate (K₂CO₃). niscpr.res.in

Conjugation Strategies and Bioconjugation Handle Integration on this compound

To be used as a probe in biological systems or for targeted delivery, this compound would need to be conjugated to other molecules, such as peptides, proteins, or fluorescent dyes. This requires the introduction of a "handle" — a functional group suitable for bioconjugation reactions.

Modification of the Pyridine Ring: A common strategy would be to first synthesize a derivative of the pyridine ring that contains a suitable functional group (e.g., a carboxylic acid, amine, or alkyne). For instance, if a derivative with a carboxyl group on the pyridine ring were synthesized, it could be activated (e.g., as an NHS ester) and reacted with amine groups on a biomolecule.

Modification at the N1-Position: Alternatively, if the N1-methyl group were replaced with a functionalized alkyl chain (e.g., a propargyl group for click chemistry or a carboxyalkyl group for amide coupling), this would provide a direct site for conjugation without altering the core pharmacophore.

The table below summarizes potential strategies for integrating bioconjugation handles.

| Position of Modification | Functional Handle Introduced | Potential Conjugation Chemistry |

| Pyridin-3-yl moiety | Carboxylic acid (-COOH) | Amide bond formation (e.g., EDC/NHS coupling) |

| Pyridin-3-yl moiety | Alkyne or Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |

| N1-position (replacing methyl) | Alkyl chain with a terminal amine | Amide bond formation, isothiocyanate coupling |

| N1-position (replacing methyl) | Alkyl chain with a terminal alkyne | Click Chemistry |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments provides a complete picture of the atomic framework of 1-Methyl-4-(pyridin-3-yl)azetidin-2-one.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The N-methyl group is expected to appear as a sharp singlet. The protons of the azetidin-2-one (B1220530) (β-lactam) ring form a characteristic pattern, with the methine proton at C4 coupled to the two diastereotopic methylene protons at C3. The protons of the 3-substituted pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns typical of this aromatic system.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The most downfield signal corresponds to the carbonyl carbon of the β-lactam ring, a key identifier for this class of compounds nih.gov. The carbons of the pyridine ring appear in the aromatic region, while the azetidinone ring carbons and the N-methyl carbon are observed in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on analogous structures and established chemical shift principles.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Azetidin-2-one Ring | ||

| C2 (C=O) | - | ~168.5 |

| C3 (-CH₂-) | ~3.05 (dd, J ≈ 15.5, 2.5 Hz, 1H), ~3.40 (dd, J ≈ 15.5, 5.5 Hz, 1H) | ~44.2 |

| C4 (-CH-) | ~4.80 (dd, J ≈ 5.5, 2.5 Hz, 1H) | ~58.0 |

| N-Methyl Group | ||

| N-CH₃ | ~2.85 (s, 3H) | ~28.1 |

| Pyridine Ring | ||

| C2' | ~8.60 (d, J ≈ 2.0 Hz, 1H) | ~149.5 |

| C3' | - | ~135.8 |

| C4' | ~7.75 (dt, J ≈ 8.0, 2.0 Hz, 1H) | ~134.7 |

| C5' | ~7.30 (dd, J ≈ 8.0, 5.0 Hz, 1H) | ~123.9 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, key correlations would be observed between the C4 proton and the two C3 protons of the azetidinone ring. Within the pyridine ring, correlations are expected between H5' and H4', as well as between H5' and H6'.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons, confirming the assignment of each C-H bond. columbia.edu For instance, the signal for the N-methyl protons would correlate with the N-methyl carbon signal, and each aromatic proton of the pyridine ring would correlate to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique elucidates long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments. columbia.edu Key expected HMBC correlations include:

The N-methyl protons to the carbonyl carbon (C2) and the methine carbon (C4).

The C4 proton to the pyridine carbons C2' and C4'.

The pyridine proton H2' to the azetidinone-linked carbon C3' and to C4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. Spatial proximity between the C4 proton of the azetidinone ring and the H2' and H4' protons of the pyridine ring would be expected, confirming the orientation of the pyridine substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. nih.gov For this compound, the molecular formula is C₁₀H₁₂N₂O.

Calculated Exact Mass: 176.09496 Da

Experimental Mass: An experimental value obtained via HRMS (e.g., using ESI-TOF or Orbitrap analyzers) that matches the calculated mass to within a few parts per million (ppm) would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. This pattern provides valuable structural information, confirming the connectivity of the molecule. The β-lactam ring is known to undergo characteristic cleavage patterns. nih.govnih.gov

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 177.1022) would involve initial cleavage of the strained azetidinone ring. Common fragmentation routes include the cleavage of the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds.

Table 2: Predicted MS/MS Fragmentation of [C₁₀H₁₂N₂O + H]⁺ Fragmentation pathways are proposed based on the known chemistry of β-lactam compounds.

| m/z | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 177.1022 | [M+H]⁺ | - |

| 134.0862 | [C₈H₁₀N]⁺ | C₂H₃NO (ketene + NH) |

| 120.0651 | [C₇H₆NO]⁺ | C₃H₇N (N-methylpropanimine) |

| 106.0651 | [C₇H₈N]⁺ | C₃H₅NO (azetidinone ring fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint. nih.govresearchgate.net

The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the β-lactam ring. Due to significant ring strain, this band appears at a characteristically high frequency, typically in the range of 1730–1770 cm⁻¹. nih.govresearchgate.net This high wavenumber is a hallmark of the four-membered lactam ring. wikipedia.org

Raman spectroscopy would complement the IR data, with strong signals often observed for the symmetric vibrations of the pyridine ring.

Table 3: Key Predicted Vibrational Modes for this compound Frequencies are typical for the specified functional groups.

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch (Aromatic) | IR / Raman | 3100 - 3000 | Pyridine C-H bonds |

| C-H Stretch (Aliphatic) | IR / Raman | 3000 - 2850 | Azetidinone and methyl C-H bonds |

| C=O Stretch (β-Lactam) | IR (strong) | 1770 - 1730 | Carbonyl of the four-membered ring |

| C=C, C=N Stretch | IR / Raman | 1600 - 1450 | Pyridine ring skeletal vibrations |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While specific experimental data for this compound is not publicly available, a crystallographic analysis would be essential to confirm its absolute structure.

The analysis would focus on several key features:

β-Lactam Ring Geometry: The four-membered ring is expected to be nearly planar, but deviations from planarity, indicative of ring strain, would be quantified.

Relative Stereochemistry: The orientation of the pyridine ring relative to the azetidinone ring would be definitively established.

Conformation: The preferred rotational position (torsional angles) of the pyridine ring with respect to the C4-C3' bond would be determined.

Conformational Preferences and Intermolecular Interactions in Crystalline this compound

While specific crystallographic data for this compound is not extensively documented in publicly available literature, the conformational preferences and intermolecular interactions can be inferred from studies on analogous 4-substituted azetidin-2-one structures.

The β-lactam ring, the core of the azetidin-2-one moiety, is generally found to be nearly planar. However, slight puckering is common, with the nitrogen atom often deviating from the plane formed by the other three carbon atoms of the ring. The degree of this puckering is influenced by the nature and steric bulk of the substituents at the N1 and C4 positions. For this compound, the methyl group at N1 and the pyridin-3-yl group at C4 will dictate the precise conformation of the four-membered ring. It is anticipated that the pyridin-3-yl group can adopt various orientations relative to the azetidinone ring, governed by the torsion angle between the two ring systems. The final solid-state conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

In the crystalline lattice, non-covalent interactions play a pivotal role in dictating the packing of molecules. For compounds containing aromatic rings and carbonyl groups, such as this compound, several types of intermolecular interactions are expected. These include:

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be significant. The hydrogen atoms of the methyl group, the azetidinone ring, and the pyridine ring can act as donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors.

Dipole-Dipole Interactions: The polar nature of the amide bond in the β-lactam ring and the C-N bonds will result in dipole-dipole interactions, further influencing the arrangement of molecules in the crystal.

Based on studies of similar heterocyclic compounds, these weak interactions often lead to the formation of supramolecular architectures, such as chains, sheets, or three-dimensional networks. A hypothetical representation of potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor | Acceptor | Potential Geometric Features |

| Weak C-H···O Hydrogen Bond | C-H (methyl, azetidinone, pyridine) | O (carbonyl) | Formation of dimeric motifs or extended chains |

| Weak C-H···N Hydrogen Bond | C-H (methyl, azetidinone) | N (pyridine) | Linking of molecules into supramolecular arrays |

| π-π Stacking | Pyridine ring | Pyridine ring | Offset or parallel-displaced stacking |

Chiroptical Methods for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

This compound possesses a chiral center at the C4 position of the azetidinone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The determination of the absolute configuration of a specific enantiomer is a critical aspect of its characterization, particularly for applications in medicinal chemistry. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for this purpose.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength and exhibits positive or negative peaks (known as Cotton effects) in the regions of electronic transitions of the molecule's chromophores. For this compound, the principal chromophores are the amide group in the β-lactam ring and the pyridin-3-yl group.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this rotation, and similar to CD, the presence of chromophores in a chiral environment leads to characteristic Cotton effects.

In the absence of experimentally obtained CD or ORD spectra for this compound, the determination of its absolute configuration would rely on a comparative approach involving quantum chemical calculations. The general methodology is as follows:

Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers of the molecule are modeled using computational methods, such as Density Functional Theory (DFT).

Spectrum Prediction: For each enantiomer, the theoretical CD and ORD spectra are calculated using time-dependent DFT (TD-DFT).

Comparison with Experimental Data: The experimentally measured CD or ORD spectrum of a synthesized enantiomerically pure sample is then compared with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

The predicted chiroptical properties are highly sensitive to the conformation of the molecule. Therefore, accurate conformational analysis is a prerequisite for reliable prediction of CD and ORD spectra. The table below outlines the key aspects of using chiroptical methods for the absolute configuration determination of this compound.

| Chiroptical Method | Principle | Key Chromophores | Expected Spectral Features |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Amide (n → π* and π → π* transitions), Pyridine (π → π* transitions) | Cotton effects corresponding to the electronic transitions of the chromophores. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Amide and Pyridine | Cotton effects in the regions of absorption of the chromophores. |

The sign and magnitude of the Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center. Therefore, the combination of experimental chiroptical spectroscopy and theoretical calculations provides a robust and reliable method for the assignment of the absolute configuration of this compound.

Computational Chemistry and Molecular Modeling Studies of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like 1-Methyl-4-(pyridin-3-yl)azetidin-2-one, these methods provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis of this compound

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is typically achieved using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found.

Upon reaching the optimized geometry, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. The MEP map would reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Geometrical and Electronic Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Bond Length (C=O) (Å) | Data not available |

| Bond Length (N-C=O) (Å) | Data not available |

| Bond Angle (C-N-C) (°) | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from such a study. Actual values would require specific calculations to be performed.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are also powerful tools for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning experimental NMR spectra and confirming the structure of newly synthesized compounds.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of this compound. This analysis helps in identifying the characteristic vibrational modes of the molecule, such as the stretching frequency of the β-lactam carbonyl group, which is a key feature of the azetidin-2-one (B1220530) ring. Theoretical spectra can be compared with experimental data to confirm the molecular structure and bonding.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - N-CH₃ | Data not available |

| ¹³C NMR Chemical Shift (ppm) - C=O | Data not available |

| IR Vibrational Frequency (cm⁻¹) - C=O stretch | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes. Specific calculations are needed to obtain actual predicted values.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the bond connecting the azetidinone and pyridine (B92270) rings allows for the existence of different spatial arrangements, or conformations. A conformational analysis would systematically explore these possibilities to identify the most stable conformers. This is typically done by rotating the dihedral angle between the two rings and calculating the energy at each step.

The results of this analysis can be visualized as a potential energy surface (PES), which plots the energy of the molecule as a function of one or more geometric parameters. The PES would reveal the global minimum energy conformation, as well as any local minima and the energy barriers between them. Understanding the conformational preferences of this compound is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve identifying potential biological targets, such as enzymes or receptors, and simulating the binding process.

Prediction of Ligand-Protein Binding Modes and Interaction Fingerprints

Docking algorithms explore various possible binding poses of the ligand within the active site of the protein and rank them based on a scoring function. The top-ranked poses provide insights into the most likely binding mode. From these poses, a detailed analysis of the intermolecular interactions can be performed. This "interaction fingerprint" would identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the amino acid residues of the protein. Identifying these interactions is fundamental for understanding the mechanism of action and for designing more potent analogs.

Binding Affinity Estimation and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. These functions approximate the free energy of binding, with lower scores generally indicating a more favorable interaction. While these scores provide a useful qualitative assessment, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) calculations would be required for more accurate quantitative predictions of binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Target

| Parameter | Result |

| Putative Target | Data not available |

| Docking Score (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Type of Interactions | Data not available |

Note: The data in this table is hypothetical, as no specific molecular docking studies for this compound are publicly available. The results would be highly dependent on the chosen biological target.

Molecular Dynamics (MD) Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the intricate dance of molecular interactions, conformational changes, and binding events that are fundamental to biological processes.

To understand the potential interactions of this compound with a biological target, MD simulations of the ligand-receptor complex are performed. These simulations can predict the stability of the binding pose obtained from molecular docking and characterize the dynamic nature of the interactions. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and intermolecular hydrogen bond analysis are used to quantify the stability and dynamics of the complex.

For instance, a hypothetical MD simulation of this compound bound to a protein kinase could reveal the stability of the ligand in the active site. The RMSD of the ligand's heavy atoms relative to the protein's backbone would indicate its stability, with a low and stable RMSD suggesting a persistent binding mode. RMSF analysis of the protein residues can identify flexible regions that may be involved in induced-fit binding.

Interactive Table: Hypothetical MD Simulation Data for Ligand-Receptor Complex

| Metric | Value (Illustrative) | Interpretation |

| Ligand RMSD (Å) | 1.5 ± 0.3 | Indicates good stability of the ligand within the binding pocket over the simulation time. |

| Protein Backbone RMSD (Å) | 2.1 ± 0.4 | Suggests the overall protein structure remains stable during the simulation. |

| Average H-Bonds (Ligand-Receptor) | 2.5 | Highlights the importance of hydrogen bonding in the ligand's binding affinity. The pyridinyl nitrogen and the carbonyl oxygen of the azetidinone are potential H-bond acceptors. |

| Key Interacting Residues | Asp145, Lys72, Tyr12 | Identifies specific amino acids that form crucial interactions with the ligand, providing a roadmap for potential structure-activity relationship (SAR) studies. For example, the pyridinyl group might interact with an acidic residue like Aspartate. |

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations in explicit solvent, typically water, are crucial for understanding the conformational preferences of this compound and the role of solvent molecules in mediating interactions. These simulations can generate a conformational ensemble, providing a statistical representation of the molecule's flexibility and preferred shapes in solution. Analysis of the radial distribution function of water molecules around the solute can reveal specific hydration sites.

Cheminformatics Approaches and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics and QSAR/QSPR modeling are powerful tools for establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models can then be used to predict the properties of new, unsynthesized analogs.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For a series of analogs of this compound, a wide range of descriptors would be calculated, including constitutional, topological, geometrical, and electronic descriptors.

Feature selection is a critical step to identify the most relevant descriptors that correlate with the activity or property of interest, thereby avoiding overfitting and building a robust model. Techniques such as genetic algorithms or recursive feature elimination can be employed for this purpose.

Interactive Table: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | The overall size of the molecule. |

| Topological | Zagreb Index | Represents the degree of branching of the molecule. |

| Geometrical | Molecular Surface Area (MSA) | The surface area of the molecule, which can be related to its interaction with a receptor or solvent. |

| Electronic | Dipole Moment | Describes the polarity of the molecule, which is important for electrostatic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which can be related to the molecule's reactivity. |

| 3D | Pharmacophore Features (e.g., H-bond donors/acceptors, aromatic rings) | The spatial arrangement of key chemical features necessary for biological activity. For this compound, this would include the pyridinyl nitrogen as an acceptor and the lactam carbonyl oxygen as another acceptor. |

Once a set of relevant descriptors is selected, a predictive QSAR model can be built using various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. Such a model for a series of this compound analogs could predict their binding affinity to a specific target based on their structural features. For example, a model might reveal that increasing the electron-withdrawing nature of a substituent on the pyridine ring could correlate with a higher predicted binding affinity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for Research Prioritization

The success of a potential therapeutic agent is not solely dependent on its interaction with a biological target but also on its pharmacokinetic profile. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to prioritize candidates for further experimental investigation. researchgate.net

A variety of computational models, often based on large datasets of experimentally determined properties, are available to predict key ADMET parameters. For this compound, these predictions can offer valuable insights into its potential behavior in a biological system.

Interactive Table: Hypothetical In Silico ADMET Predictions for this compound

| ADMET Property | Predicted Value (Illustrative) | Implication for Research Prioritization |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Suggests good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | Indicates the compound may be able to cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests the compound may have limited central nervous system effects, which could be desirable depending on the therapeutic target. |

| Plasma Protein Binding (PPB) | Moderate (e.g., 70-80%) | Indicates a significant fraction of the compound may be bound to plasma proteins, affecting its free concentration and availability to reach the target. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 (predicted) | Highlights a potential for drug-drug interactions, which would need to be investigated experimentally. The pyridine ring is a common site for metabolism. |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) Substrate | Yes (predicted) | Suggests a potential route of active renal excretion. |

| Toxicity | ||

| hERG Inhibition | Low risk | Predicts a low likelihood of causing cardiac arrhythmias. |

| Ames Mutagenicity | Non-mutagenic (predicted) | Suggests a low potential for carcinogenicity. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One Analogs

Systematic Substitution and Modification of the Pyridin-3-yl Moiety in 1-Methyl-4-(pyridin-3-yl)azetidin-2-one Derivatives

The pyridin-3-yl group at the C4 position of the azetidinone ring plays a pivotal role in molecular recognition and binding to target proteins. Its orientation and electronic properties can significantly impact biological activity. Systematic modification of this ring is a key strategy for exploring and optimizing target interactions.

The inherent reactivity of the pyridine (B92270) ring makes functionalization challenging, with C2 and C4 positions being more readily modified than the C3 position. nih.gov However, modern synthetic methods allow for selective C-H functionalization, enabling the introduction of various substituents to probe the chemical space around the pyridine core. Key modifications include the introduction of electron-donating groups (EDGs), electron-withdrawing groups (EWGs), halogens, and hydrogen-bond donors/acceptors.

Electronic Effects : Introducing EDGs (e.g., -OCH₃, -CH₃) or EWGs (e.g., -CF₃, -CN, -NO₂) at positions 2, 4, 5, or 6 of the pyridine ring can modulate the pKa of the pyridine nitrogen and alter its capacity for hydrogen bonding. These changes can fine-tune the binding affinity for a target protein. For instance, in other heterocyclic scaffolds, the position and nature of such substituents have been shown to dramatically influence activity. researchgate.net

Steric Effects and Hydrophobicity : The addition of bulky substituents can probe the size and shape of the binding pocket. For example, appending a phenyl or tert-butyl group could enhance van der Waals interactions if the target has a suitable hydrophobic pocket. Conversely, such groups could introduce steric hindrance, reducing activity if the pocket is constrained.

Halogen Substitution : Incorporating halogens (F, Cl, Br) can enhance membrane permeability and introduce the possibility of halogen bonding, a specific non-covalent interaction that can improve binding affinity and selectivity.

The following table illustrates hypothetical SAR trends based on substitutions on the pyridin-3-yl ring, drawing from general principles observed in related pyridine-containing bioactive molecules.

| Compound | Modification (Position on Pyridine Ring) | Hypothetical Effect on Activity | Rationale |

| 6.1a | 2-Chloro | Increase | Introduces potential for halogen bonding; alters electronics. |

| 6.1b | 4-Methoxy | Variable | Electron-donating group may enhance or decrease activity depending on target electronics. |

| 6.1c | 5-Fluoro | Increase | Small, lipophilic group can improve cell permeability and binding affinity. |

| 6.1d | 6-Methyl | Variable | Small alkyl group adds hydrophobicity; may cause steric clash. |

| 6.1e | 2-Amino | Increase | Adds a hydrogen bond donor, potentially forming a key interaction with the target. |

Exploration of Modifications on the Azetidinone Ring System of this compound

The azetidinone ring is not merely a linker; its substituents, particularly at the C3 position, are critical for determining biological activity and stereochemical conformation. The Staudinger [2+2] cycloaddition, a common method for synthesizing β-lactams, allows for significant diversity at this position. mdpi.com

C3-Substitution : The C3 position is a primary site for introducing chemical diversity.

Halogenation : Adding a chlorine atom at C3 is a common modification. For example, 1,4-diaryl-3-chloroazetidin-2-ones have shown potent anticancer activity. nih.gov A C3-chloro group can influence the reactivity of the β-lactam ring and provide additional interaction points.

Aryl/Alkyl Groups : Introducing small alkyl or aryl groups at C3 can provide steric bulk and hydrophobic interactions. Studies on combretastatin (B1194345) analogues with a 1,4-diaryl-2-azetidinone core have shown that C3-aryl substitution can lead to potent antiproliferative activity. researchgate.net

Functional Groups : Incorporating groups like methoxy (B1213986) (-OCH₃) or phosphoryl (-PO(OEt)₂) at C3 can introduce hydrogen bond accepting capabilities and alter the molecule's polarity and pharmacokinetic profile. nih.gov

The table below outlines potential C3 modifications and their predicted impact on the scaffold's properties.

| Compound | Modification (Position on Azetidinone Ring) | Hypothetical Effect on Activity | Rationale |

| 6.2a | 3-Chloro | Increase | Common modification in bioactive β-lactams; alters ring strain and electronics. |

| 6.2b | 3-Methyl | Variable | Introduces steric bulk; may improve hydrophobic interactions or cause clashes. |

| 6.2c | 3-Phenyl | Variable | Significantly increases size and lipophilicity; potential for π-π stacking. |

| 6.2d | 3-Methoxy | Increase | Hydrogen bond acceptor; can improve solubility and target interaction. |

| 6.2e | 3,3-Dichloro | Decrease/Variable | Gem-dihalogenation significantly alters geometry and reactivity, potentially reducing stability or fit. |

Influence of N1-Substitution on Target Interactions of Azetidinone Scaffolds

Alkyl Chains : Extending the N1-methyl to longer alkyl chains (ethyl, propyl, etc.) can increase lipophilicity, which may enhance membrane permeability and hydrophobic interactions. However, this can also decrease aqueous solubility.

Aryl Groups : Replacing the methyl group with an aryl ring (e.g., phenyl, substituted phenyl) introduces a large, rigid, and aromatic moiety. This is a common feature in many potent 1,4-disubstituted azetidinones, such as those targeting tubulin or acting as cholesterol absorption inhibitors. globalresearchonline.netresearchgate.net An N-aryl group can engage in π-π stacking or hydrophobic interactions and provides a scaffold for further substitution.

Functionalized Substituents : Introducing substituents with specific functionalities, such as amides, esters, or other heterocyclic rings, can create opportunities for additional hydrogen bonding or ionic interactions, potentially leading to enhanced potency and selectivity.

| N1-Substituent | General Class | Potential Impact on Properties | Example Interaction |

| Methyl (Parent) | Small Alkyl | Baseline lipophilicity, minimal steric hindrance. | Fits into small hydrophobic pockets. |

| Propyl | Alkyl Chain | Increased lipophilicity, potential for improved membrane transit. | Enhanced van der Waals interactions. |

| Phenyl | Aryl | Rigidity, aromaticity, increased steric bulk. | π-π stacking with aromatic residues (e.g., Phe, Tyr). |

| 4-Methoxyphenyl | Substituted Aryl | Introduces polarity and H-bond acceptor. | Hydrogen bonding with polar residues (e.g., Ser, Thr). |

| -(CH₂)₂-OH | Functionalized Alkyl | Increased hydrophilicity and H-bond donor/acceptor. | Hydrogen bonding with backbone or side-chain residues. |

Stereoisomeric Effects on Molecular Recognition and Biological Target Engagement

Stereochemistry is a critical determinant of biological activity, as enzymes and receptors are chiral environments. For 1,4-disubstituted azetidin-2-ones, the primary stereochemical consideration is the relative orientation of the substituents at C3 and C4, leading to cis and trans diastereomers.

The method of synthesis often dictates the stereochemical outcome. For example, the Staudinger reaction can yield different cis/trans ratios depending on the reaction conditions. mdpi.com The biological activity of these isomers can differ significantly. One diastereomer may bind with high affinity to a target protein, while the other may be completely inactive due to a steric clash or improper orientation of key binding groups.

For this compound, which lacks a substituent at C3, the key stereocenter is at C4. If a substituent is introduced at C3, two stereocenters (C3 and C4) are created, resulting in four possible stereoisomers (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)). Each of these isomers would present a unique three-dimensional shape, and it is highly likely that only one or two would possess the optimal geometry for binding to a specific biological target. For instance, studies on 3-aryl-4-phosphorylazetidin-2-ones have shown that the stereochemistry, established by vicinal H3-H4 coupling constants, is crucial for their antiviral and antibiotic-enhancing activities. nih.gov

Pharmacophore Modeling and Design Principles Derived from the this compound Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. pharmacophorejournal.com For the this compound scaffold, a hypothetical pharmacophore can be proposed based on its structural components.

Key pharmacophoric features would likely include:

Hydrogen Bond Acceptor (HBA) : The nitrogen atom of the pyridin-3-yl ring.

Hydrogen Bond Acceptor (HBA) : The carbonyl oxygen of the azetidinone ring.

Aromatic Ring (AR) : The pyridine ring, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrophobic Group (HY) : The N1-methyl group, which occupies a specific hydrophobic region.

A 3D-QSAR model could be developed from a series of active analogs to refine this hypothesis. The spatial relationship between these features—the distances and angles—would be critical. Design principles derived from such a model would guide the synthesis of new derivatives. For example, if the model indicates a specific distance between the pyridine nitrogen (HBA) and the N-methyl group (HY), new analogs could be designed to maintain or optimize this distance while modifying other parts of the molecule to improve properties like solubility or metabolic stability.

SAR-Guided Rational Design of Novel Azetidinone Derivatives with Enhanced Target Specificity

The insights gained from SAR, SPR, and pharmacophore modeling can be integrated into a rational design strategy to create novel derivatives with improved potency and selectivity.

Building on the principles discussed:

To Enhance Potency : If a hydrogen bond with the pyridine nitrogen is key, substituents could be added to the pyridine ring to increase its basicity (e.g., a 2-amino group). If a hydrophobic pocket accommodates the C4-substituent, replacing the pyridine with a more lipophilic ring like quinoline (B57606) could be explored.

To Improve Selectivity : If a target has a unique, small pocket near the N1-position, keeping the N1-methyl group may be crucial for selectivity against other targets that have a larger binding site in that region. Introducing specific functional groups at the C3 position could also exploit unique features of the target's active site that are not present in off-target proteins.

To Optimize Pharmacokinetics : If the parent compound has poor solubility, a hydrophilic group (e.g., -CH₂OH) could be introduced on the N1-substituent or the pyridine ring. To block metabolic oxidation, a metabolically liable position could be protected by introducing a fluorine atom.

This iterative process of design, synthesis, and testing, guided by an evolving understanding of the SAR, is the foundation of modern drug discovery and is essential for unlocking the full therapeutic potential of the this compound scaffold.

Biological Target Identification and Mechanistic Investigations of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One Preclinical Focus

Enzyme Inhibition and Activation Studies

Comprehensive enzyme inhibition and activation studies for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one have not been documented in peer-reviewed literature. The azetidin-2-one (B1220530) (β-lactam) ring is a well-known pharmacophore present in β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis through the acylation of serine proteases, specifically penicillin-binding proteins (PBPs). The dominant mechanism of resistance to these antibiotics is the bacterial production of β-lactamase enzymes, which hydrolyze the β-lactam ring. While the β-lactam core suggests potential interaction with serine hydrolases, specific experimental data for this compound is absent.

Interaction with Beta-Lactamases and Other Serine Hydrolases

There are no specific studies detailing the interaction of this compound with β-lactamases or other serine hydrolases. Serine hydrolases are a large and diverse class of enzymes that utilize a serine residue for catalysis and are involved in numerous physiological processes. While other azetidinone derivatives have been investigated as inhibitors of various serine hydrolases, such as fatty acid amide hydrolase (FAAH), no such data exists for this compound.

Table 1: Interaction of this compound with Beta-Lactamases and Other Serine Hydrolases

| Enzyme Target | Assay Type | Result (e.g., IC₅₀, Kᵢ) | Source |

|---|

Targeting Metalloenzymes and Other Enzyme Classes

No research has been published on the potential for this compound to target metalloenzymes or other enzyme classes. Metalloenzymes are a critical class of enzymes that utilize a metal ion in their active site for catalytic activity. Inhibitors of these enzymes often contain a metal-binding group (MBG) to coordinate with the active site metal ion. There is no information to suggest whether this compound possesses such properties or has been tested against this enzyme class.

Table 2: Interaction of this compound with Metalloenzymes and Other Enzyme Classes

| Enzyme Target | Enzyme Class | Result (e.g., IC₅₀, Kᵢ) | Source |

|---|

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

There is a lack of publicly available data from receptor binding assays or ligand-receptor interaction profiling for this compound. Such studies are essential for identifying and characterizing the interaction of a compound with various receptors, which can elucidate its potential pharmacological effects.

G-Protein Coupled Receptor (GPCR) Interactions

No studies have been found that investigate the interaction of this compound with G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.

Table 3: G-Protein Coupled Receptor (GPCR) Binding Profile of this compound

| Receptor Target | Assay Type | Result (e.g., Kᵢ, EC₅₀, % Inhibition) | Source |

|---|

Ion Channel Modulation Studies

Information regarding the effect of this compound on ion channels is not available in the scientific literature. Ion channels are pore-forming membrane proteins that allow the passage of ions and are critical for neuronal signaling, muscle contraction, and other physiological processes.

Table 4: Ion Channel Modulation by this compound

| Ion Channel Target | Assay Type | Result (e.g., IC₅₀, EC₅₀, % Modulation) | Source |

|---|

Nuclear Receptor Binding Characterization

There are no published studies characterizing the binding of this compound to nuclear receptors. Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules.

Table 5: Nuclear Receptor Binding Profile of this compound

| Nuclear Receptor Target | Assay Type | Result (e.g., Kᵢ, EC₅₀) | Source |

|---|

Cell-Based Assays for Target Engagement and Pathway Modulation

At present, detailed cell-based assay data specifically for this compound are not extensively available in the public domain. However, the broader class of azetidin-2-one derivatives has been investigated in various cell-based systems. For instance, novel phenyl azetidin-2-one derivatives have been synthesized and evaluated for their antioxidant potential. In these studies, certain compounds within this class demonstrated significant radical scavenging activity. researchgate.net Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for these related compounds suggest a high probability of good absorption, permeability, and bioavailability, indicating a favorable drug-likeness profile. researchgate.net

Elucidation of the Molecular Mechanism of Action of this compound

The precise molecular mechanism of action for this compound is yet to be elucidated. Research into analogous structures provides some potential avenues for investigation.

Covalent versus Reversible Binding Mechanisms

The potential for covalent versus reversible binding of this compound to its biological target(s) has not been experimentally determined. The azetidin-2-one (β-lactam) ring is a well-known reactive moiety present in many clinically important antibiotics, where it acts as an irreversible covalent inhibitor of bacterial transpeptidases. However, the reactivity of the β-lactam ring can be significantly modulated by its substituents. In the broader landscape of drug discovery, both reversible and irreversible covalent inhibition are recognized strategies. nih.gov Reversible covalent inhibitors, for example, can offer advantages by reducing the risk of off-target toxicities. nih.gov

Allosteric Modulation and Conformational Changes in Target Proteins

The possibility of this compound acting as an allosteric modulator has not been specifically investigated. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing conformational changes that can either enhance or inhibit the protein's activity. This mechanism is an attractive strategy in drug discovery for achieving target selectivity. nih.govresearchgate.net For example, positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor, which belong to a different chemical class, have been developed for treating cognitive deficits. nih.gov Future studies would be required to determine if this compound or related compounds could function through a similar allosteric mechanism.

Development of Chemical Probes and Affinity Reagents based on this compound for Target Validation

The development of chemical probes from this compound is a critical next step for robust target identification and validation. Chemical probes are essential tools for studying the function of proteins in their native cellular environment. The process typically involves optimizing a lead compound to create a potent and selective tool molecule. This "chemical probe" can then be used in various assays to confirm the biological target and explore the downstream effects of its modulation. nih.gov As of now, there are no published reports on the development of such probes based on the this compound scaffold.

Preclinical Pharmacological Investigations of 1 Methyl 4 Pyridin 3 Yl Azetidin 2 One Non Clinical Context

In Vitro Biological Activity Screening and Profiling

In vitro studies are the first step in characterizing the biological effects of a new chemical entity. These experiments are conducted in a controlled laboratory setting, outside of a living organism, to determine the compound's activity at a molecular and cellular level.

Enzyme Inhibition/Activation Spectrum

To understand the potential mechanism of action of 1-Methyl-4-(pyridin-3-yl)azetidin-2-one, it would be screened against a panel of enzymes. This would reveal if the compound inhibits or activates specific enzymes, which could be therapeutic targets. For example, azetidin-2-one (B1220530) derivatives have been investigated as inhibitors of various enzymes, including serine proteases. researchgate.net A typical study would determine the half-maximal inhibitory concentration (IC50) or activation concentration (AC50) against a range of relevant enzymes.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | IC50 / AC50 (µM) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Receptor Selectivity and Polypharmacology Studies

Compounds are often tested for their ability to bind to and modulate the activity of various receptors. Receptor selectivity is a crucial aspect of drug development, as off-target binding can lead to unwanted side effects. A comprehensive receptor screening panel would assess the binding affinity of this compound to a wide array of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Polypharmacology, the ability of a compound to interact with multiple targets, can be either beneficial or detrimental, and these studies help to elucidate that profile.

Table 2: Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Cell Proliferation and Viability Assays in Model Cell Lines (excluding clinical efficacy)

To assess the general effect of this compound on cells, proliferation and viability assays would be conducted using various model cell lines. These assays measure the ability of the compound to inhibit cell growth or cause cell death. Such studies are fundamental in early-stage cancer research and for general toxicity screening. nih.gov

Table 3: Hypothetical Cell Viability Data for this compound

| Cell Line | GI50 (µM) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are critical for understanding the pharmacokinetic properties of a compound, which determine its concentration and persistence in the body. These studies are essential for predicting how a drug will behave in a living organism.

In Vitro Metabolic Stability (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a compound is its susceptibility to breakdown by metabolic enzymes, primarily in the liver. In vitro assays using liver microsomes or hepatocytes are standard methods to predict in vivo metabolic clearance. A compound with high metabolic stability is likely to have a longer half-life in the body.

Table 4: Hypothetical In Vitro Metabolic Stability of this compound

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | Data Not Available | Data Not Available |

| Rat Liver Microsomes | Data Not Available | Data Not Available |

Plasma Protein Binding Characterization

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target tissues. Generally, only the unbound fraction of a drug is pharmacologically active. Therefore, determining the percentage of plasma protein binding is a key ADME parameter.

Table 5: Hypothetical Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu) |

|---|---|

| Human | Data Not Available |

| Rat | Data Not Available |

Membrane Permeability Studies (e.g., PAMPA, Caco-2 models)

The assessment of a compound's ability to cross biological membranes is fundamental to predicting its oral bioavailability and distribution to target tissues. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are instrumental in these early-stage evaluations.

The PAMPA model provides a high-throughput method to assess passive diffusion across an artificial lipid membrane. This assay helps to determine the intrinsic permeability of a compound in a non-cellular environment. For this compound, the permeability would be measured in both apical to basolateral and basolateral to apical directions to identify any pH-dependent transport characteristics.